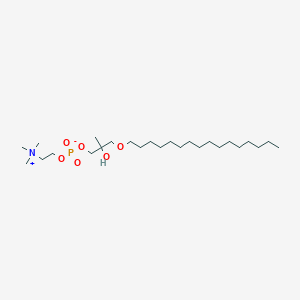
2-Methyl-lyso-paf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate: is a complex organic compound that belongs to the class of glycerophosphocholines It is characterized by its unique structure, which includes a hexadecoxy group, a hydroxy group, a methyl group, and a trimethylazaniumyl group attached to an ethyl phosphate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the preparation of the hexadecoxy group, which is then attached to a hydroxy-methylpropyl backbone. The final step involves the introduction of the trimethylazaniumyl group and the ethyl phosphate moiety under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions: (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Inflammation Modulation
Role in Inflammatory Responses
2-Methyl-lyso-PAF is known to influence inflammatory processes by acting on the platelet-activating factor (PAF) receptor. Research indicates that PAF and its derivatives, including this compound, are crucial mediators in inflammation. For instance, studies have shown that PAF stimulates the production of inflammatory cytokines and promotes leukocyte adhesion, which is essential for the inflammatory response .
Case Study: Urothelial Cells
In a study involving urothelial cells, stimulation with tryptase led to increased PAF production and enhanced polymorphonuclear leukocyte (PMN) adherence, which was inhibited by specific phospholipase A2 (PLA2) inhibitors. This suggests that targeting PAF pathways could be a viable strategy for managing inflammatory conditions .
Cancer Research
Tumor Growth and Macrophage Polarization
Recent insights into the role of PAF in cancer have highlighted its involvement in tumor growth and macrophage polarization. This compound can affect the tumor microenvironment by modulating macrophage phenotypes. Studies indicate that PAF receptor (PAFR) activation can lead to an increase in tumor-associated macrophages (TAMs), which often exhibit an M2-like phenotype that supports tumor progression .
Case Study: Melanoma Models
In experiments with melanoma models, PAFR antagonists demonstrated a reduction in tumor growth. This effect was associated with an increase in pro-inflammatory M1 macrophages and a decrease in M2 phenotypes, suggesting that manipulating PAF signaling could enhance anti-tumor immunity .
Cell Signaling Pathways
Impact on Cellular Proliferation
The effects of this compound on cellular proliferation have been documented extensively. In vitro studies show that PAF stimulates pulmonary vascular smooth muscle cell proliferation through NF-kB and cyclin-dependent kinases (CDKs) pathways. Notably, while PAF promotes cell growth, this compound appears to have a more complex role, potentially acting as an antagonist under certain conditions .
Experimental Observations
In experiments with ovine fetal pulmonary vascular smooth muscle cells, it was observed that PAF significantly increased cell proliferation while this compound did not exhibit similar effects. This differential activity suggests potential therapeutic applications where modulation of these pathways could be beneficial .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
作用機序
The mechanism of action of (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Glycerophosphocholine: A naturally occurring compound with a similar backbone but different functional groups.
Phosphatidylcholine: Another phospholipid with a similar structure but different fatty acid chains.
Lysophosphatidylcholine: A derivative of phosphatidylcholine with one fatty acid chain removed.
Uniqueness: (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its long hexadecoxy chain and trimethylazaniumyl group make it particularly interesting for applications requiring amphiphilic molecules with specific interactions.
特性
CAS番号 |
107560-67-8 |
|---|---|
分子式 |
C25H54NO6P |
分子量 |
495.7 g/mol |
IUPAC名 |
(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(2,27)24-32-33(28,29)31-22-20-26(3,4)5/h27H,6-24H2,1-5H3 |
InChIキー |
BZLKOORCGCYQJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
同義語 |
1-O-hexadecyl-2-C-methyl-3-phosphatidylcholine 1-O-hexadecyl-2-C-methylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-sn-glycero-3-phosphocholine 2-methyl-lyso-PAF |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















